molecular formula C3H2ClN3OS B3055454 5-Chloro-1,2,3-thiadiazole-4-carboxamide CAS No. 64837-51-0

5-Chloro-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B3055454
CAS No.: 64837-51-0
M. Wt: 163.59 g/mol
InChI Key: WGFUAJNREFNKPN-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chlorine atom at the 5-position and the carboxamide group at the 4-position of the thiadiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, or hydroxylamine in an alcohol solution . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: Thiadiazole derivatives, including this compound, have shown promising anticancer, antiviral, and antimicrobial activities . These compounds can interact with biological targets, making them potential candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the chlorine atom at the 5-position and the carboxamide group at the 4-position. These substituents contribute to its specific reactivity and biological activities, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

5-chlorothiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3OS/c4-2-1(3(5)8)6-7-9-2/h(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFUAJNREFNKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=N1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363519
Record name 5-chloro-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64837-51-0
Record name 5-chloro-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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